![molecular formula C16H28N2O6 B8092589 tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate](/img/structure/B8092589.png)
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate: is a chemical compound with the molecular formula C14H26N2O2.C2H2O4. It is a derivative of 2,8-diazaspiro[5.5]undecane, featuring a tert-butyl group and an oxalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the appropriate amino and carboxylate functionalities. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce new substituents at specific positions on the spirocyclic core.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions often involve hydrogen gas or metal hydrides.
Substitution reactions may require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of the spirocyclic core, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of spirocyclic structures with biological targets. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The potential medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate exerts its effects depends on its specific derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Tert-Butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate: This compound is similar in structure but features an oxo group instead of an oxalate group.
Tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate: This compound has a similar spirocyclic core but differs in the position of the nitrogen atoms.
Uniqueness: Tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its derivatives can exhibit different properties and activities compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-9-5-7-14(11-16)6-4-8-15-10-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQPTWRWRXJOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
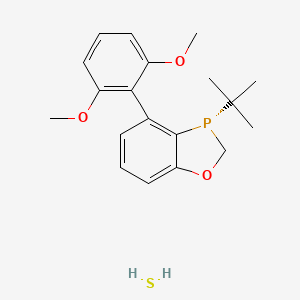
![Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8092514.png)
![5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B8092529.png)
![7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B8092535.png)
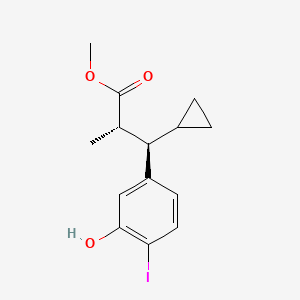
![rel-tert-Butyl (3aR,8aS)-octahydropyrrolo[3,4-c]azepine-5(1H)-carboxylate oxalate](/img/structure/B8092559.png)
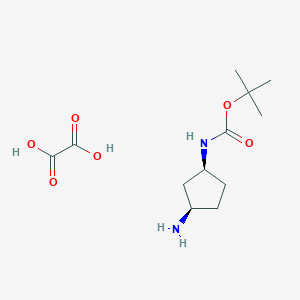
![tert-Butyl (3aR,6aR)-2-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B8092571.png)
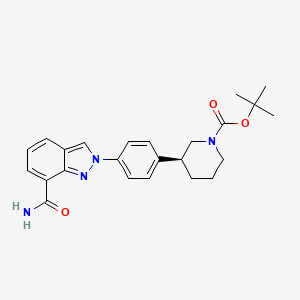
![Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B8092580.png)
![tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride](/img/structure/B8092592.png)
![tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate oxalate](/img/structure/B8092600.png)
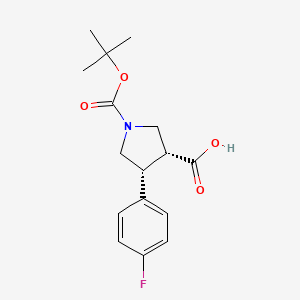
![Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate oxalate](/img/structure/B8092611.png)
